molecular formula C9H5Br5O2 B14637555 Oxirane, [(pentabromophenoxy)methyl]- CAS No. 54335-30-7

Oxirane, [(pentabromophenoxy)methyl]-

Cat. No.: B14637555
CAS No.: 54335-30-7
M. Wt: 544.7 g/mol
InChI Key: FKDGCMBSOOIJCL-UHFFFAOYSA-N
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Description

Oxirane, [(pentabromophenoxy)methyl]- is a brominated epoxide derivative characterized by an oxirane (epoxide) ring substituted with a pentabromophenoxy-methyl group. The pentabromophenoxy moiety introduces significant steric bulk and electron-withdrawing effects due to the five bromine atoms, which influence the compound’s reactivity, stability, and applications. Brominated epoxides are typically employed as flame retardants, polymer additives, or intermediates in specialty chemicals due to their thermal stability and halogen-mediated reactivity .

Properties

CAS No.

54335-30-7

Molecular Formula

C9H5Br5O2

Molecular Weight

544.7 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentabromophenoxy)methyl]oxirane

InChI

InChI=1S/C9H5Br5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2

InChI Key

FKDGCMBSOOIJCL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [(pentabromophenoxy)methyl]- typically involves the reaction of pentabromophenol with an appropriate epoxide precursor. One common method is the reaction of pentabromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired oxirane compound. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of Oxirane, [(pentabromophenoxy)methyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [(pentabromophenoxy)methyl]- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.

Major Products Formed

The major products formed from these reactions include β-substituted alcohols, diols, and other oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxirane, [(pentabromophenoxy)methyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of flame retardants, coatings, and adhesives due to its high reactivity and stability.

Mechanism of Action

The mechanism of action of Oxirane, [(pentabromophenoxy)methyl]- involves the opening of the oxirane ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react with various molecular targets, including proteins, nucleic acids, and other biomolecules, resulting in a range of biological effects. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Structural Analogs

The closest analogs include:

  • Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- (CAS 72727-69-6): Contains two bromine atoms and a methyl group on the phenoxy ring .
  • ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 157652-24-9): Features dibromo substitution at the 2,6-positions and a methyl group at the 4-position .
  • 2-[(2,4-Dibromo-6-methylphenoxy)methyl]oxirane (CAS 75150-13-9): Dibromo groups at 2,4-positions and a methyl group at the 6-position .
Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bromine Content Key Substituents
Oxirane, [(pentabromophenoxy)methyl]- Not Provided C₁₀H₅Br₅O₂* ~605.3* 5 Br atoms Pentabromophenoxy, methyl
2-((2,4-dibromo-5-methylphenoxy)methyl)-oxirane 72727-69-6 C₁₀H₁₀Br₂O₂ 321.99 2 Br atoms 2,4-dibromo-5-methylphenoxy
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane 157652-24-9 C₁₀H₁₀Br₂O₂ 321.99 2 Br atoms 2,6-dibromo-4-methylphenoxy

*Estimated based on structural similarity to dibromo analogs.

Chemical Reactivity and Stability

  • Electron Effects: The pentabromophenoxy group exerts strong electron-withdrawing effects, polarizing the oxirane ring and enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols) compared to less brominated analogs .
  • Thermal Stability : Higher bromine content increases thermal stability, making the pentabromo derivative more suitable for high-temperature applications (e.g., flame retardants in polymers) .
  • Steric Hindrance: The bulky pentabromo group may reduce reaction rates in ring-opening reactions compared to dibromo analogs, where steric effects are less pronounced .

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